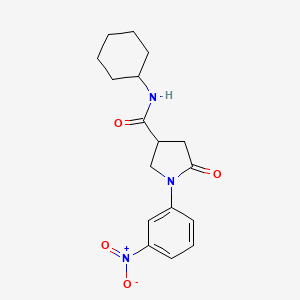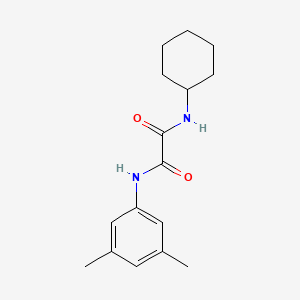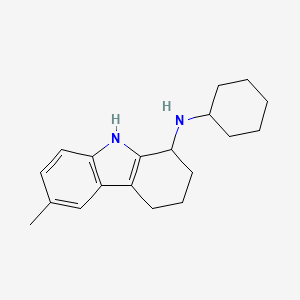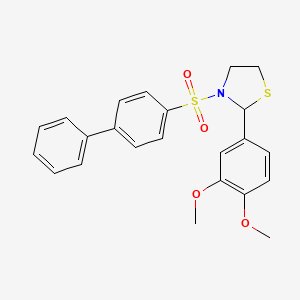
1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol, also known as BHMP, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicine. BHMP belongs to the class of benzylpiperidinol derivatives, which have been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol is not fully understood. However, it has been proposed that 1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol may exert its biological activities through the inhibition of certain enzymes, such as tyrosinase and acetylcholinesterase. 1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol has also been found to modulate the expression of certain genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol has also been found to inhibit the activity of certain viruses, such as HIV and herpes simplex virus. In addition, 1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. 1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol has also been found to have low toxicity, making it a safer alternative to some existing drugs. However, one of the limitations of 1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol and to optimize its pharmacokinetic properties.
Métodos De Síntesis
1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol can be synthesized through a multi-step process involving the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with piperidine. The resulting product is then reduced to 1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol using sodium borohydride. The purity of 1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit antitumor, antiviral, and antifungal activities. 1-(5-bromo-2-hydroxy-3-methoxybenzyl)-3-piperidinol has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[(5-bromo-2-hydroxy-3-methoxyphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-18-12-6-10(14)5-9(13(12)17)7-15-4-2-3-11(16)8-15/h5-6,11,16-17H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVHCYNWJLRZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCCC(C2)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133491.png)
![1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5133495.png)




![3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B5133541.png)

![3-chloro-1-(4-ethylphenyl)-4-[(2-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5133543.png)
![N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133556.png)
![N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5133557.png)
![1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate](/img/structure/B5133569.png)
